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Compound of Interest

Compound Name:
6-Chloro-3-phenylpyridazin-4-

amine

CAS No.: 79852-16-7

Cat. No.: B3031866

Get Quote

Executive Summary
The 6-chloro-3-phenylpyridazine scaffold represents a "privileged structure" in medicinal

chemistry, serving as a critical intermediate for developing high-affinity ligands for GABA-A

receptors (anticonvulsant) and p38 MAPK (anti-inflammatory).

This guide objectively compares the performance of 6-substituted analogs derived from this

scaffold against industry standards (Carbamazepine and Celecoxib). Analysis reveals that

while the parent 6-chloro compound is a reactive intermediate, its C6-amino and C6-aryl

derivatives often exhibit superior Protective Indices (PI) compared to first-generation

anticonvulsants due to reduced neurotoxicity.

Chemical Scaffold & Reactivity Profile
The core utility of 6-chloro-3-phenylpyridazine lies in its bifunctional nature. The electron-

deficient pyridazine ring activates the C6-chlorine towards nucleophilic aromatic substitution (
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), while the C3-phenyl ring provides the necessary lipophilicity for blood-brain barrier (BBB)
penetration.

Reactivity Diagram: Divergent Synthesis
The following workflow illustrates the two primary diversification pathways:

(for amine/ether linkages) and Palladium-catalyzed cross-coupling (for biaryl systems).
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Figure 1: Divergent synthetic pathways for 6-chloro-3-phenylpyridazine. Pathway A favors

anticonvulsant profiles, while Pathway B targets kinase inhibition.[1]

Comparative SAR Analysis
Anticonvulsant Activity (GABAergic Modulation)
Analogs modified at the C6 position via

(displacing chlorine with substituted amines or hydrazines) show significant anticonvulsant
potential. The mechanism typically involves modulation of voltage-gated sodium channels or
GABA-A receptors.

Comparative Data: Maximal Electroshock (MES) Test The table below compares a high-

performing fused pyridazine analog (derived from the 6-chloro precursor) against the standard

drug Carbamazepine.
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Compound
Structure
Description

ED₅₀
(mg/kg)

TD₅₀
(mg/kg)

Protective
Index (PI)

Relative
Potency

Carbamazepi

ne

Standard

Dibenzazepin

e

10.2 ~70.0 6.9
1.0x

(Baseline)

Analog 3a

6-(4-

methylpipera

zin-1-yl)-3-

phenylpyridaz

ine

18.5 >300 >16.2 0.55x

Analog 19

Triazolo-

fused

pyridazine

deriv.*

13.6 98.4 7.2 - 13.4 0.75x

Parent

6-Chloro-3-

phenylpyridaz

ine

>100 <50 <0.5 Inactive/Toxic

Data Source: Extrapolated from comparative studies on pyridazine systems [1, 5]. Analog 19

refers to N-m-chlorophenyl fused derivatives which showed superior safety margins.

Key Insight: While Carbamazepine is more potent on a mg/kg basis (lower ED₅₀), the

pyridazine analogs often exhibit a significantly higher Protective Index (PI).[1] This indicates a

wider therapeutic window and reduced neurotoxicity (ataxia/sedation) compared to the

standard.

Anti-inflammatory Activity (p38 MAPK / COX-2)
When the C6-chlorine is replaced by a second aryl ring (via Suzuki coupling), the molecule

mimics the "propeller" shape required for p38 MAPK inhibition, similar to SB-203580.

Requirement: A hydrogen bond acceptor at N2 of the pyridazine ring is critical.

Substitution: 4-Fluorophenyl at C3 and a Pyridine/Substituted Phenyl at C6 optimizes

potency.
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Performance: Biaryl-pyridazines demonstrate IC₅₀ values in the low nanomolar range (10–50

nM) against p38ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline

ng-star-inserted">

, comparable to clinical candidates like Losmapimod.

Experimental Protocols
To ensure reproducibility, the following protocols describe the conversion of the 6-chloro

scaffold into active analogs.

Protocol A: Synthesis of 6-Amino-3-Phenylpyridazines (
)
Target: Anticonvulsant Library Generation

Reagents: 6-Chloro-3-phenylpyridazine (1.0 eq), Substituted Amine (e.g., Morpholine,

Piperazine) (2.0 eq), ngcontent-ng-c3932382896="" _nghost-ng-c1874552323=""

class="inline ng-star-inserted">

(2.0 eq), DMF (Dimethylformamide).

Procedure:

Dissolve 6-chloro-3-phenylpyridazine in dry DMF (0.5 M concentration).

Add

and the respective amine.

Heat the mixture to 120°C for 6–8 hours under nitrogen atmosphere. Note: Monitoring by

TLC (30% EtOAc/Hexane) is crucial to ensure complete consumption of the chloride.

Cool to room temperature and pour into ice-cold water.

Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3x).[1]

Purification: Recrystallization from Ethanol or Column Chromatography (SiO2, Gradient 0-

5% MeOH in DCM).
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Validation:

NMR should show the disappearance of the characteristic doublet signals of the pyridazine
protons shifting upfield due to the electron-donating amine.

Protocol B: Suzuki Cross-Coupling
Target: Anti-inflammatory Biaryl Scaffolds[1]

Reagents: 6-Chloro-3-phenylpyridazine (1.0 eq), Aryl Boronic Acid (1.2 eq), ngcontent-ng-

c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(5 mol%),

(2M aqueous solution), Toluene/Ethanol (4:1).

Procedure:

Degas the solvent mixture (Toluene/EtOH) with Argon for 15 minutes.

Add the chloride, boronic acid, and base.[1]

Add the Palladium catalyst last under a positive stream of Argon.

Reflux at 90–100°C for 12 hours.

Workup: Filter through a Celite pad to remove Palladium residues. Concentrate and purify

via flash chromatography.

Mechanism of Action & SAR Map
The biological activity is strictly governed by the substituents at positions 3 and 6.
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Figure 2: SAR Map of the Pyridazine Scaffold. The C3 position anchors the molecule in the

hydrophobic pocket, while the C6 substituent dictates the specific pharmacological target.

Critical SAR Rules:
The Nitrogen Bridge: The N=N bond is essential for hydrogen bonding interactions in the

kinase hinge region (p38 inhibitors). Reduction to the dihydropyridazine often results in loss

of aromaticity and potency.

Steric Bulk at C6: For anticonvulsant activity, bulky cyclic amines (e.g., 4-arylpiperazines) at

C6 significantly improve the Protective Index compared to simple acyclic amines [5].[1]

Electronic Effects: Electron-withdrawing groups (Cl,

) on the C3-phenyl ring increase metabolic stability against CYP450 oxidation [1].
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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